molecular formula C10H10N2O3 B074576 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207-75-6

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B074576
CAS RN: 1207-75-6
M. Wt: 206.2 g/mol
InChI Key: DSUNWRHRAQZLNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives often involves the utilization of the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method, highlighting its importance in constructing this scaffold for potential antiviral agents (Kang et al., 2016). Additionally, methodologies employing green chemistry principles have been developed for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide and 2-aminobenzonitriles, showcasing an environmentally friendly approach to obtaining these compounds (Patil et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied, with various substitutions on the quinazoline nucleus influencing their biological activity. For instance, the introduction of chlorine atoms or triazole groups has been shown to affect the compound's selectivity towards different receptors, demonstrating the critical role of molecular modifications in determining biological outcomes (Colotta et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione compounds involves various transformations, including alkylation, bromination, and reactions with urea to yield novel structures. These transformations underscore the versatility of the quinazoline scaffold in synthetic chemistry and its potential for generating diverse derivatives with tailored properties (Ukrainets et al., 2011).

Physical Properties Analysis

The physical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, including solubility and crystallinity, are crucial for their application in drug formulation and delivery. Studies have focused on solid-phase synthesis and characterization to understand these properties better and improve the compound's usability in pharmaceutical contexts (Gouilleux et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, such as their reactivity with other chemical entities and their stability under various conditions, are fundamental to their application in medicinal chemistry. These properties are influenced by the compound's structure, providing a basis for the development of novel drugs with specific biological activities (Szyszkowska et al., 2017).

Scientific Research Applications

  • Antiviral Applications : A study by Kang et al. (2016) discovered that 3-hydroxy-quinazoline-2,4(1H,3H)-diones showed significant antiviral activity specifically against vaccinia and adenovirus, highlighting its potential as a novel class of antiviral agents (Kang et al., 2016).

  • Chemical Synthesis and Modification : Ukrainets et al. (2011) explored the alkylation and subsequent bromination of 3-(2-hydroxyethyl)quinazoline-2,4-dione. This study contributes to understanding the chemical properties and potential modifications of this compound (Ukrainets et al., 2011).

  • Herbicidal Evaluation : Research by Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for herbicidal activity. Some compounds showed promising herbicidal activity, suggesting potential agricultural applications (Wang et al., 2014).

  • Antitumor Properties : Zhou et al. (2013) reported that quinazoline-2,4(1H,3H)-diones significantly inhibited the growth of various human tumor cell lines, indicating their potential in cancer research (Zhou et al., 2013).

  • CO2 Utilization in Synthesis : A study by Vessally et al. (2017) discussed the chemical fixation of CO2 to 2-aminobenzonitriles as a strategy to synthesize quinazoline-2,4(1H,3H)-diones. This method aligns with green and sustainable chemistry perspectives (Vessally et al., 2017).

  • Synthesis from Carbon Dioxide : Research by Patil et al. (2008) and Ma et al. (2013) focused on synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, contributing to environmentally friendly methods in organic synthesis (Patil et al., 2008), (Ma et al., 2013).

Safety And Hazards

The safety data sheet for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUNWRHRAQZLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152968
Record name 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

CAS RN

1207-75-6
Record name 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-75-6
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Record name 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione
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Record name 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione
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Synthesis routes and methods

Procedure details

A mixture of 2-[(ethoxycarbonyl)amino]benzoic acid ethyl ester (65.75 g, 0.277 mol) and 2-aminoethanol (16.9 g, 0.277 mol) was refluxed for 2.5 days in 350 mL of xylenes. The reaction was cooled to room temperature and xylene was removed. Chloroform was added to the residue and a brown solid crystallized. The brown solid was filtered from the solution. The chloroform layer was extracted with water, dried (Na2SO4), filtered and the solvent was removed. The residue was placed in the freezer in isopropyl alcohol. The brown solid was triturated with isopropyl alcohol. Both produced a crystalline white solid which was dried in vacuo overnight at 80° C. This gave a total of 40.70 g (71.3% yield) of white crystalline solid, mp 250°-252° C.
Quantity
65.75 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M TSUJI, M SAITA, T AOKI, K YAMACHIKA… - The Journal of …, 1977 - jstage.jst.go.jp
Tolerance was provoked to all the pharmacological activities of H—88 examined, such as anti—inflammatory (Carrageenin—induced rat paw edema), analgetic (Tail pressure method …
Number of citations: 1 www.jstage.jst.go.jp
D Gheidari, M Mehrdad, S Maleki - Applied Organometallic …, 2022 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐dione is a significant class of N‐fused heterocyclic with a wide range of biological functions, including anti‐HIV, anticancer, antifungal, antibacterial, …
Number of citations: 9 onlinelibrary.wiley.com
M Tsuji, M Saita, Y Soejima, M Takamori… - Nihon Yakurigaku …, 1980 - europepmc.org
Anti-carrageenin paw edema effects of 1-(m-trifluoromethylphenyl)-3-(2-hydroxyethyl)-quinazoline-2, 4 (1H, 3H)-dione [H-88] and 1-(m-trifluoromethylphenyl)-3-ethylpyridopyrimidine-2, …
Number of citations: 2 europepmc.org
H Fakhraian, M Heydary - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
The synthesis of ketanserin (5) and its hydrochloride salt (5.HCl) using respectively equimolar amounts of 3‐(2‐chloroethyl)‐2,4‐(1H,3H)‐quinazolinedione (2) with 4‐(…
Number of citations: 9 onlinelibrary.wiley.com
K Yasushi, T Hiroyuki, T Seiko, N Junichi… - Journal of toxicological …, 1982 - cir.nii.ac.jp
PROMOTIVE EFFECTS OF 1-(3-TRIFLUOROMETHYLPHENYL)-3-(2-HYDROXYETHYL)-QUINAZOLINE-2,4(1H,3H)-DIONE (THQD) ON HEPATOCARCINOGENESIS INITIATED BY DIETHYLNITROSAMINE (DEN) IN …
Number of citations: 0 cir.nii.ac.jp
SH Sumrra, AH Atif, MN Zafar, M Khalid… - Journal of Molecular …, 2018 - Elsevier
The isatin-core in compounds offers exciting perspectives in medicinal and pharmacological research. The present study reports the successful development of new isatin-core …
Number of citations: 44 www.sciencedirect.com
辻正義, 斉田勝, 副島義臣, 高森緑, 野田寛治… - 日本薬理学 …, 1980 - jstage.jst.go.jp
1-(m-trifluoromethylphenyl)-3-(2-hydroxyethyl)-quinazoline-2, 4 (1H, 3H)-dione [H-88] および 1-(m-trifluoromethylphenyl)-3-ethylpyrido-pyrimidine-2, 4 (1H, 3H)-dione [HN-37] の抗 …
Number of citations: 0 www.jstage.jst.go.jp
辻正義, 斉田勝, 副島義臣, 高森緑, 野田寛治… - 日本薬理学雑誌, 1980 - jlc.jst.go.jp
1-(m-trifluoromethylphenyl)-3-(2-hydroxyethyl)-quinazoline-2,4(1H,3H)-dione[H-88]および1-(m-trifluoromethylphenyl)-3-ethylpyrido-pyrimidine-2,4(1H,3H)-dione[HN-37]の抗carrageenin…
Number of citations: 2 jlc.jst.go.jp
H Amano, K Noda, H Ide - Xenobiotica, 1975 - Taylor & Francis.
Number of citations: 0

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